1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone
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Overview
Description
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone is a chemical compound with the molecular formula C10H7BrO3.
Chemical Reactions Analysis
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(4-Chloro-7-hydroxybenzofuran-2-yl)ethanone: Similar structure but with a chloro group instead of a bromo group.
1-(4-Methyl-7-hydroxybenzofuran-2-yl)ethanone: Contains a methyl group instead of a bromo group.
1-(4-Nitro-7-hydroxybenzofuran-2-yl)ethanone: Contains a nitro group instead of a bromo group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
803686-18-2 |
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Molecular Formula |
C10H7BrO3 |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
1-(4-bromo-7-hydroxy-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7BrO3/c1-5(12)9-4-6-7(11)2-3-8(13)10(6)14-9/h2-4,13H,1H3 |
InChI Key |
FNJDXOOFJCFNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)O)Br |
Origin of Product |
United States |
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